(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid
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Overview
Description
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid, also known as ADMC, is a non-proteinogenic amino acid. It is a cyclopropane derivative of alanine and is commonly used in peptide synthesis due to its unique stereochemistry. ADMC has been studied extensively for its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid is not well understood. However, studies have shown that it may act as a substrate for enzymes involved in the biosynthesis of peptidoglycan, a key component of bacterial cell walls. (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid in lab experiments is its unique stereochemistry, which allows for the synthesis of peptides with novel structures and properties. However, one limitation is that (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid is not a natural amino acid, and therefore may not be readily incorporated into proteins or peptides in vivo.
Future Directions
There are several future directions for the study of (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid. One area of interest is the development of (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid-based peptidomimetics for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid and its potential applications in drug discovery and development. Finally, the synthesis of new (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid derivatives with improved properties may also be an area of future research.
Synthesis Methods
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid can be synthesized through a variety of methods, including the reaction of cyclopropanecarboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by reduction with lithium aluminum hydride. Another common method involves the reaction of cyclopropanecarboxylic acid with N-methylmorpholine-N-oxide, followed by reduction with lithium aluminum hydride.
Scientific Research Applications
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid has been used in scientific research for its potential applications in drug design and development. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid has also been used in the synthesis of various peptides, including cyclic peptides and peptidomimetics, due to its unique stereochemistry.
properties
CAS RN |
116498-01-2 |
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Product Name |
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4+,6? |
InChI Key |
OWYKWRBYBBHPFS-WBMBKJJNSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C1(C(=O)O)N)C |
SMILES |
CC1C(C1(C(=O)O)N)C |
Canonical SMILES |
CC1C(C1(C(=O)O)N)C |
synonyms |
Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl-, (1alpha,2alpha,3alpha)- (9CI) |
Origin of Product |
United States |
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